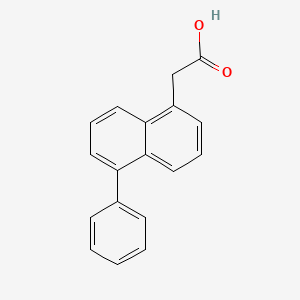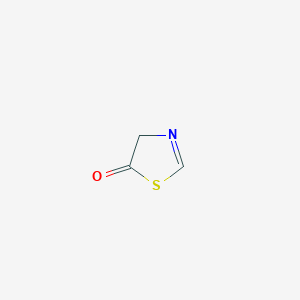
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- can be synthesized through various methods. One common approach involves the reaction of borane with N,N-dimethylisopropylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- often involves large-scale reactors and precise control of temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides .
Wissenschaftliche Forschungsanwendungen
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-: This compound has a similar structure but includes chlorine atoms, which can alter its reactivity and applications.
Diisopropyl(dimethylamino)borane: Another similar compound with slight variations in its structure and properties.
Uniqueness
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90324-59-7 |
|---|---|
Molekularformel |
C8H20BN |
Molekulargewicht |
141.06 g/mol |
IUPAC-Name |
N-di(propan-2-yl)boranyl-N-methylmethanamine |
InChI |
InChI=1S/C8H20BN/c1-7(2)9(8(3)4)10(5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
QCPKFEPVZYFUOG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)C)(C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)


![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)

![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)


![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)



